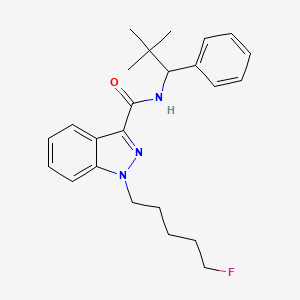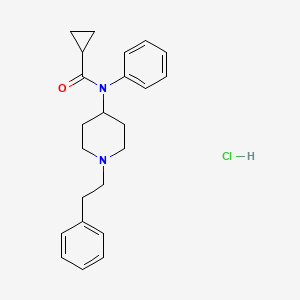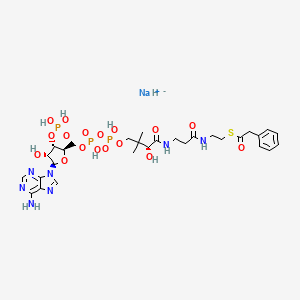
2-Fluoro AMB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is structurally similar to other synthetic cannabinoids and is primarily used as an analytical reference standard in research and forensic applications . This compound is not intended for human or veterinary use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro AMB involves several steps, starting with the nitration of a precursor compound to introduce the fluorine atom. This is followed by fluorination, reduction, and dehalogenation reactions to obtain the final product . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the same steps as the laboratory synthesis but is optimized for higher efficiency and scalability. Safety protocols are strictly followed to handle the potentially hazardous reagents and intermediates.
化学反応の分析
Types of Reactions
2-fluoro AMB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
2-fluoro AMB is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Analytical Reference Standard: Used in mass spectrometry and chromatography to identify and quantify synthetic cannabinoids in biological samples.
Forensic Toxicology: Helps in the detection and analysis of synthetic cannabinoids in forensic investigations.
Pharmacological Studies: Used to study the binding affinity and activity of synthetic cannabinoids on cannabinoid receptors.
作用機序
The mechanism of action of 2-fluoro AMB involves its interaction with cannabinoid receptors in the body. It binds to the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .
類似化合物との比較
2-fluoro AMB is structurally similar to other synthetic cannabinoids such as 5-fluoro AMB and AB-PINACA. it differs in the substitution pattern on the indazole ring and the length of the alkyl chain . These structural differences can influence its binding affinity, potency, and metabolic stability.
List of Similar Compounds
5-fluoro AMB: Similar structure with a fluorine atom at a different position.
AB-PINACA: Differs by the replacement of the primary amide moiety with a methyl ester.
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of synthetic cannabinoids. Its unique structure and properties make it an important tool for analytical, forensic, and pharmacological applications. Understanding its synthesis, reactions, and mechanism of action can provide insights into the broader field of synthetic cannabinoids and their effects.
特性
分子式 |
C19H26FN3O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
methyl (2S)-2-[[1-(2-fluoropentyl)indazole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C19H26FN3O3/c1-5-8-13(20)11-23-15-10-7-6-9-14(15)17(22-23)18(24)21-16(12(2)3)19(25)26-4/h6-7,9-10,12-13,16H,5,8,11H2,1-4H3,(H,21,24)/t13?,16-/m0/s1 |
InChIキー |
ZOLPINKONYFTMC-VYIIXAMBSA-N |
異性体SMILES |
CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)OC)F |
正規SMILES |
CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



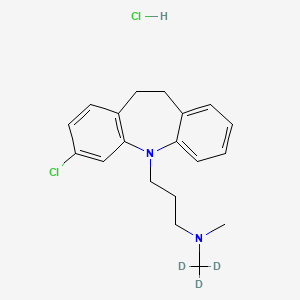
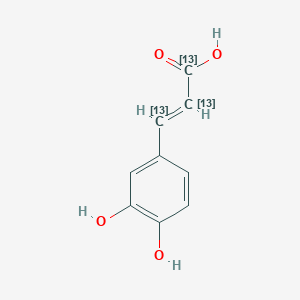

![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)

![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)
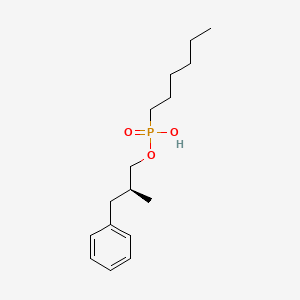
![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
